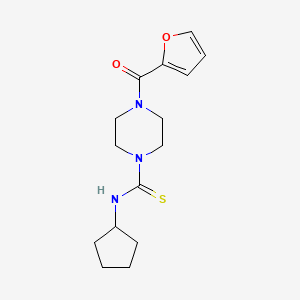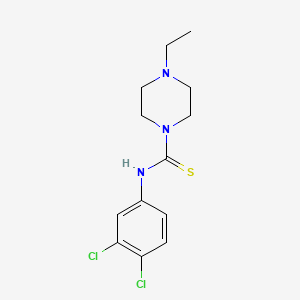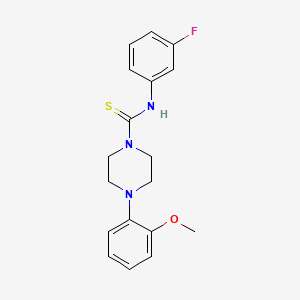
N-cyclopentyl-4-(2-furoyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-(2-furoyl)-1-piperazinecarbothioamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neurological function.
Wirkmechanismus
N-cyclopentyl-4-(2-furoyl)-1-piperazinecarbothioamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By blocking this enzyme, N-cyclopentyl-4-(2-furoyl)-1-piperazinecarbothioamide increases the levels of GABA, which can have a range of effects on neurological function. GABA is a neurotransmitter that plays a crucial role in regulating brain activity, and is involved in processes such as anxiety, sleep, and seizure activity.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(2-furoyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects in animal models and human studies. These effects include increased levels of GABA in the brain, reduced seizure activity, and decreased drug-seeking behavior. Additionally, N-cyclopentyl-4-(2-furoyl)-1-piperazinecarbothioamide has been shown to have anxiolytic (anti-anxiety) effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-cyclopentyl-4-(2-furoyl)-1-piperazinecarbothioamide in lab experiments include its potency and selectivity as a GABA transaminase inhibitor, as well as its ability to increase the levels of GABA in the brain. Additionally, N-cyclopentyl-4-(2-furoyl)-1-piperazinecarbothioamide has been shown to have a favorable safety profile in animal studies. However, the limitations of using N-cyclopentyl-4-(2-furoyl)-1-piperazinecarbothioamide in lab experiments include the need for specialized equipment and expertise to synthesize and administer the compound, as well as the potential for off-target effects on other enzymes and neurotransmitters.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-4-(2-furoyl)-1-piperazinecarbothioamide. One area of interest is the development of N-cyclopentyl-4-(2-furoyl)-1-piperazinecarbothioamide as a treatment for epilepsy, particularly in cases where other medications have been ineffective. Additionally, N-cyclopentyl-4-(2-furoyl)-1-piperazinecarbothioamide may have potential as a treatment for anxiety disorders, substance use disorders, and other neurological conditions that involve dysregulation of GABA signaling. Further research is needed to explore the potential therapeutic applications of N-cyclopentyl-4-(2-furoyl)-1-piperazinecarbothioamide, as well as its safety and efficacy in humans.
Synthesemethoden
N-cyclopentyl-4-(2-furoyl)-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The process involves the use of furoyl chloride, piperazine, and cyclopentyl isothiocyanate as starting materials, which are then subjected to a series of reactions involving acid chlorides, bases, and solvents. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-(2-furoyl)-1-piperazinecarbothioamide has been the subject of extensive research in the field of neuroscience, particularly in the areas of epilepsy, addiction, and anxiety disorders. Studies have shown that N-cyclopentyl-4-(2-furoyl)-1-piperazinecarbothioamide can increase the levels of GABA in the brain, which can have a calming and anti-seizure effect. Additionally, N-cyclopentyl-4-(2-furoyl)-1-piperazinecarbothioamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c19-14(13-6-3-11-20-13)17-7-9-18(10-8-17)15(21)16-12-4-1-2-5-12/h3,6,11-12H,1-2,4-5,7-10H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAYGEKHFGTRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5843442.png)
![3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5843448.png)
![2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5843457.png)


![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)

![4-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5843500.png)
![2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B5843502.png)
![2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5843508.png)

![N-allyl-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843519.png)
![N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5843523.png)